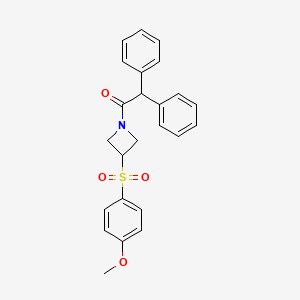
1-(3-((4-甲氧基苯基)磺酰基)氮杂环丁烷-1-基)-2,2-二苯基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a diphenylethanone moiety
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary targets of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone are transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
This compound interacts with its targets by binding to the transpeptidase enzymes, thereby inhibiting the synthesis of bacterial cell walls . This interaction results in the disruption of bacterial growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell-wall synthesis . By inhibiting the transpeptidase enzymes, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall . The downstream effects include the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .
Result of Action
The molecular effect of this compound’s action is the inhibition of the transpeptidase enzymes, disrupting the synthesis of bacterial cell walls . On a cellular level, this leads to the death of bacterial cells due to osmotic instability .
准备方法
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the azetidine derivative with diphenylethanone under suitable reaction conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. For example:
Azetidin-2-ones: These compounds share the azetidine ring but differ in their functional groups and overall structure.
Sulfonylureas: These are a class of compounds known for their use in diabetes treatment, featuring a sulfonyl group similar to 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone.
The uniqueness of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-29-20-12-14-21(15-13-20)30(27,28)22-16-25(17-22)24(26)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKCWIECSVWGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
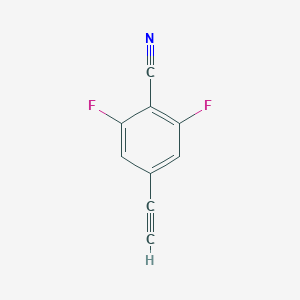

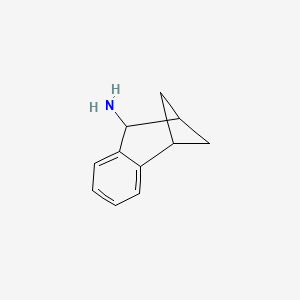
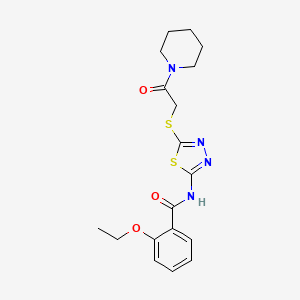
![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2379194.png)
![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)

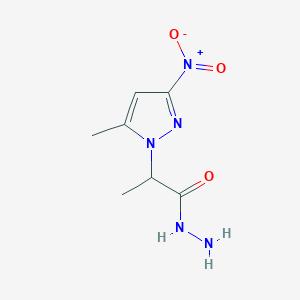
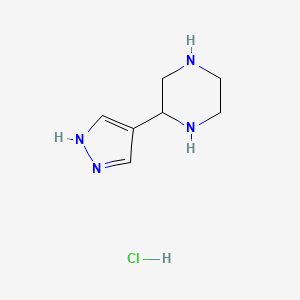
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
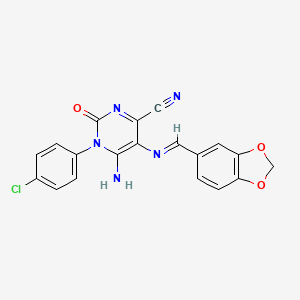
![N-CYCLOHEXYL-1-[5-(3-METHYLBUTANAMIDO)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2379208.png)
